Sulfatiazol sódico

Descripción general

Descripción

Sulfathiazole sodium is an organosulfur compound belonging to the sulfonamide family. It was once widely used as an oral and topical antimicrobial agent until less toxic alternatives were discovered . Despite its reduced usage in humans, it remains relevant in veterinary medicine .

Mecanismo De Acción

Sulfathiazole sodium exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, an essential component for bacterial growth . By blocking this enzyme, sulfathiazole sodium prevents the synthesis of folic acid, thereby inhibiting bacterial proliferation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using sulfathiazole sodium in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, making it a useful tool in studying bacterial growth and resistance to antibiotics. However, sulfathiazole sodium has limitations in that it is not effective against all types of bacteria. It is also known to have a short half-life, which can limit its effectiveness in certain experiments.

Direcciones Futuras

There are several future directions for research on sulfathiazole sodium. One direction is to develop new antibiotics that are more effective against resistant bacteria. Another direction is to study the mechanisms of bacterial resistance to sulfathiazole sodium and other antibiotics. Additionally, research can be conducted to investigate the potential use of sulfathiazole sodium in combination with other antibiotics to enhance their effectiveness. Finally, research can be conducted to determine the optimal dosage and administration of sulfathiazole sodium in different clinical settings.

Conclusion:

In conclusion, sulfathiazole sodium is a useful tool in scientific research for its broad-spectrum antimicrobial properties. Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, leading to bacterial death. While sulfathiazole sodium has advantages in its effectiveness against a wide range of bacteria, it also has limitations in its effectiveness against certain types of bacteria and its short half-life. Future research can be conducted to develop new antibiotics, study bacterial resistance mechanisms, investigate combination therapy, and optimize dosage and administration in different clinical settings.

Aplicaciones Científicas De Investigación

Sulfathiazole sodium has several scientific research applications:

Chemistry: Used in the synthesis of new sulfonamide derivatives with enhanced properties.

Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial growth.

Industry: Utilized in the development of new drug formulations with improved solubility and bioavailability.

Safety and Hazards

Sulfathiazole sodium is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Análisis Bioquímico

Biochemical Properties

Sulfathiazole sodium plays a significant role in biochemical reactions. It blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . Sulfathiazole sodium is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .

Cellular Effects

Sulfathiazole sodium has a wide range of effects on various types of cells. It is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms . The drug’s antimicrobial activity is due to its ability to inhibit the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Molecular Mechanism

At the molecular level, Sulfathiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, Sulfathiazole sodium prevents the production of folic acid, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the drug is a short-acting sulfa drug

Metabolic Pathways

Sulfathiazole sodium is involved in the metabolic pathway related to the synthesis of folic acid . It inhibits the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid, a precursor of folic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfathiazole sodium can be synthesized through the reaction of 2-aminothiazole with sulfanilamide. The reaction typically involves the use of solvents such as acetone or ethanol and requires heating to achieve a clear solution . The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, sulfathiazole sodium is produced by combining sulfanilamide with 2-aminothiazole under controlled conditions. The reaction mixture is heated, and the resulting product is purified through recrystallization. The use of solvents like acetone enhances the solubility and adsorption of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Sulfathiazole sodium undergoes various chemical reactions, including:

Diazotization: Reacts with sodium nitrite in an acidic medium to form diazonium salts.

Coupling Reactions: Forms intense orange water-soluble dyes when coupled with aniline.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Diazotization: Sodium nitrite and hydrochloric acid.

Coupling Reactions: Aniline and acidic solutions.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired outcome.

Major Products Formed

Diazonium Salts: Formed during diazotization.

Water-Soluble Dyes: Produced in coupling reactions with aniline.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties but less toxicity.

Sulfadiazine: Used in combination with other sulfonamides for enhanced antimicrobial effects.

Sulfacetamide: Often used in topical formulations for eye infections.

Uniqueness

Sulfathiazole sodium is unique due to its specific structure, which allows it to form various polymorphs and multi-component crystal structures . This structural flexibility enhances its potential for forming new drug formulations with improved properties.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sulfathiazole sodium can be achieved through a two-step process. The first step involves the synthesis of Sulfathiazole, which is then converted to Sulfathiazole sodium in the second step.", "Starting Materials": [ "2-Amino-4-methylpyrimidine", "Thiourea", "Sodium hydroxide", "Sulfuric acid", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of Sulfathiazole", "1. Mix 2-Amino-4-methylpyrimidine and Thiourea in a 1:1 molar ratio.", "2. Add concentrated Sulfuric acid dropwise to the mixture while stirring at room temperature.", "3. Heat the mixture at 100°C for 2 hours.", "4. Cool the mixture to room temperature and add Sodium carbonate to neutralize the mixture.", "5. Filter the resulting precipitate and wash with water.", "6. Dry the precipitate at 60°C to obtain Sulfathiazole.", "Step 2: Synthesis of Sulfathiazole sodium", "1. Dissolve Sulfathiazole in water.", "2. Add Sodium bicarbonate to the solution to adjust the pH to 8-9.", "3. Add Sodium chloride to the solution and stir until all the solid dissolves.", "4. Filter the solution to remove any insoluble impurities.", "5. Add Sodium hydroxide to the solution until the pH reaches 10-11.", "6. Filter the solution to obtain Sulfathiazole sodium.", "7. Wash the precipitate with water and dry at 60°C." ] } | |

Número CAS |

144-74-1 |

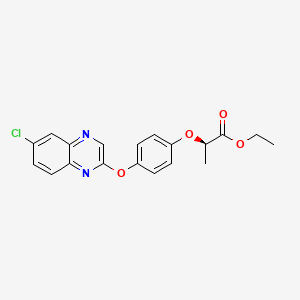

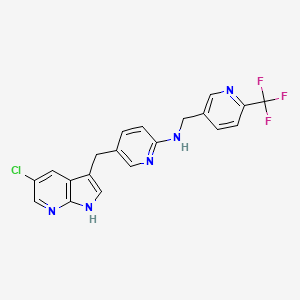

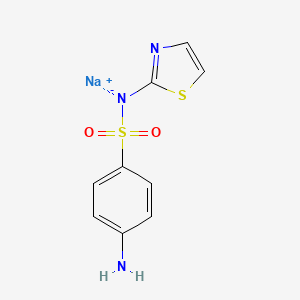

Fórmula molecular |

C9H9N3NaO2S2 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |

Clave InChI |

RKXDGQFOLMYFFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |

Otros números CAS |

144-74-1 |

Pictogramas |

Irritant |

Números CAS relacionados |

72-14-0 (Parent) |

Sinónimos |

4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)